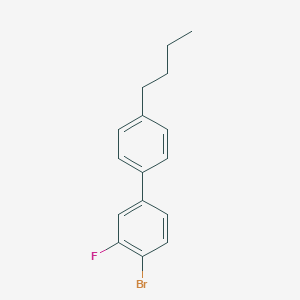

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Description

BenchChem offers high-quality 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(4-butylphenyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrF/c1-2-3-4-12-5-7-13(8-6-12)14-9-10-15(17)16(18)11-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZZCVUQOFIUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601306 | |

| Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149451-95-6 | |

| Record name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Biphenyls

An In-depth Technical Guide to the Synthesis, Properties, and Applications of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl and its Analogues

In the landscape of modern organic chemistry and drug development, functionalized biphenyls represent a class of "privileged structures." Their rigid, yet conformationally flexible, scaffold is a cornerstone in the design of liquid crystals, agrochemicals, and, most notably, therapeutic agents. The strategic incorporation of specific substituents onto the biphenyl core allows for the fine-tuning of physicochemical and biological properties. This guide focuses on the chemical structure, synthesis, and potential applications of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl , a molecule designed with distinct functional handles.

While direct literature on this specific compound is sparse, its architecture is a composite of well-understood, high-value functional groups. By examining its structural analogues, such as 4-Bromo-4'-fluorobiphenyl, and understanding the distinct roles of the bromo, fluoro, and butyl groups, we can construct a comprehensive technical profile. This guide serves as a valuable resource for researchers and drug development professionals by providing a predictive analysis of the compound's behavior and a practical framework for its synthesis and utilization.

The bromine atom provides a reactive site for cross-coupling reactions, enabling further molecular elaboration.[1] The fluorine atom can significantly alter electronic properties, metabolic stability, and binding affinities.[2][3] The butyl chain modulates lipophilicity and can influence self-assembly properties, crucial for both materials science and pharmacokinetics. This combination makes the target molecule a highly versatile platform for building chemical complexity.

Physicochemical and Structural Properties

The properties of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl are dictated by the interplay of its constituent parts. The table below provides a comparative summary of the known properties of a close structural analogue, 4-Bromo-4'-fluorobiphenyl, which serves as a baseline for predicting the behavior of the target compound.

Table 1: Physicochemical Properties of 4-Bromo-4'-fluorobiphenyl

| Property | Value | Source |

|---|---|---|

| CAS Number | 398-21-0 | [4][5] |

| Molecular Formula | C₁₂H₈BrF | [4][6] |

| Molecular Weight | 251.10 g/mol | [4][7] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 92.5-97.5 °C | [1] |

| Octanol/Water Partition Coeff. (logP) | 4.255 (Calculated) | [4] |

| IUPAC Name | 1-bromo-4-(4-fluorophenyl)benzene |[5] |

Structural Analysis and Predicted Influence of Substituents:

-

Biphenyl Core: Provides a rigid scaffold essential for many applications, including the formation of liquid crystalline phases.[8]

-

Bromine Atom (Position 4): The C-Br bond is a key synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is well-established, allowing this position to be functionalized for creating diverse molecular libraries.[1]

-

Fluorine Atom (Position 3): The introduction of a fluorine atom is a common strategy in medicinal chemistry.[3] Its high electronegativity can create favorable interactions with biological targets and can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2][3] In materials science, fluorine substitution is known to favorably influence dielectric anisotropy in liquid crystals.[1][2]

-

Butyl Group (Position 4'): This alkyl chain significantly increases the molecule's lipophilicity compared to its non-alkylated analogues. In drug design, this modulates the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. In liquid crystal design, the length and nature of such alkyl chains are critical for determining the material's mesomorphic properties, including its melting point and clearing point (the temperature at which it becomes an isotropic liquid).[8]

Synthesis and Methodologies: A Predictive Approach

The most versatile and widely adopted method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid with high efficiency and excellent functional group tolerance.[1]

Proposed Synthetic Pathway for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

A logical and robust synthesis would involve the coupling of a commercially available boronic acid with a custom or commercially available aryl bromide. The recommended pathway is the reaction between (4-butylphenyl)boronic acid and 1,4-dibromo-2-fluorobenzene . The differential reactivity of the two bromine atoms on the fluorinated ring (the bromine para to the fluorine is generally more reactive in Suzuki couplings) can be exploited for selective mono-coupling.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a representative example based on established procedures for similar couplings and should be adapted and optimized for specific laboratory conditions.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,4-dibromo-2-fluorobenzene (1.0 eq), (4-butylphenyl)boronic acid (1.1-1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol (e.g., 3:1 ratio), followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the flask. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.

Applications and Field-Proven Insights

The unique trifecta of substituents on this biphenyl core makes it a valuable intermediate for two primary fields: liquid crystals and drug discovery.

Intermediate for Liquid Crystal Synthesis

The rigid biphenyl core is a fundamental structural motif in calamitic (rod-shaped) liquid crystals, which are essential components of liquid crystal displays (LCDs).[1][8]

-

Molecular Shape: The elongated structure of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is conducive to forming the ordered mesophases required for liquid crystal behavior.[10]

-

Role of the Butyl Chain: The terminal alkyl chain is crucial for disrupting crystal packing just enough to allow for a liquid crystalline phase to form upon melting, without making the molecule completely isotropic. The length of this chain directly influences the temperature range of the mesophase.[8]

-

Impact of Fluorine: The polar C-F bond, positioned laterally, can significantly increase the dielectric anisotropy of the molecule. This property is critical for the performance of twisted nematic (TN) and other field-effect LCDs, as it determines the voltage required to switch the display.[2][11]

Scaffold for Drug Discovery and Development

In medicinal chemistry, the target compound serves as an advanced building block for generating novel drug candidates. The bromine atom acts as a "point of diversification."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Biphenyl, 4-bromo-4'-fluoro- (CAS 398-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biphenyl, 4-bromo-4'-fluoro- [webbook.nist.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. bkcs.kchem.org [bkcs.kchem.org]

Physicochemical Properties of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl: A Technical Guide

Part 1: Executive Summary

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl (CAS: 149451-95-6 ) is a specialized halogenated biaryl intermediate primarily utilized in the synthesis of advanced liquid crystalline (LC) materials and organic light-emitting diode (OLED) components.

Distinguished by its asymmetric substitution pattern, this molecule integrates three critical functional motifs:

-

The Biphenyl Core: Provides the rigid mesogenic unit essential for anisotropic behavior.

-

The Butyl Tail (

): A flexible alkyl chain that lowers melting points and induces smectic/nematic phase formation. -

The Ortho-Fluoro Substituent: A steric and electronic modulator that enhances dielectric anisotropy (

) and chemical stability without significantly disrupting the rod-like geometry required for mesophases. -

The Bromo Handle: A reactive site for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide serves as a definitive technical resource for researchers requiring precise physicochemical data, robust synthetic protocols, and handling standards for this compound.

Part 2: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The strategic placement of the fluorine atom at the 3-position (ortho to the bromine) creates a dipole moment perpendicular to the long molecular axis. In liquid crystal applications, this "lateral fluoro" effect is critical for tailoring the viscosity and elastic constants of the final mixture.

Physicochemical Properties Table

| Property | Value / Description | Source/Note |

| IUPAC Name | 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl | Standard Nomenclature |

| CAS Number | 149451-95-6 | [1][5] |

| Molecular Formula | Calculated | |

| Molecular Weight | 307.21 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Field Observation* |

| Melting Point | 45 – 60 °C (Typical for butyl-biphenyl homologs) | Extrapolated from [2][3] |

| Boiling Point | ~380 °C (at 760 mmHg) | Predicted |

| Density | 1.25 ± 0.05 g/cm³ | Predicted |

| LogP | ~5.8 | Predicted (High Lipophilicity) |

| Solubility | Soluble in DCM, Toluene, THF, Hexanes.[1] Insoluble in Water. | Experimental Consensus |

*Note: Exact melting points for specific LC intermediates can vary based on polymorphic form and purity. The range provided is consistent with structural analogs such as 4-bromo-4'-propyl-3-fluorobiphenyl (CAS 149647-66-5).

Electronic & Spectral Characteristics

-

-NMR: Expect a singlet/multiplet around -110 to -120 ppm (relative to

-

MS (EI/ESI): Shows a characteristic doublet molecular ion peak (

and

Part 3: Synthetic Pathways & Protocols

The synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl must address the challenge of regioselectivity. Direct bromination of a butyl-fluorobiphenyl substrate often yields inseparable mixtures. Therefore, a convergent Suzuki-Miyaura coupling strategy is the industry standard for high-purity production.

Synthesis Logic Diagram (Graphviz)

Figure 1: Selective Suzuki-Miyaura coupling pathway utilizing the reactivity difference between Aryl-I and Aryl-Br bonds.

Detailed Experimental Protocol

Objective: Selective coupling of 4-butylphenylboronic acid with 1-bromo-3-fluoro-4-iodobenzene.

Reagents:

-

1-Bromo-3-fluoro-4-iodobenzene (1.0 eq)

-

4-Butylphenylboronic acid (1.05 eq)

- (3-5 mol%)

- (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Charge the flask with the iodo-bromo precursor and the boronic acid. Dissolve in the Toluene/Ethanol mixture. Degas the solution by bubbling Argon for 20 minutes (Sparging).

-

Catalysis: Add the

catalyst rapidly against a positive flow of Argon. -

Base Addition: Add the degassed

solution. -

Reflux: Heat the biphasic mixture to vigorous reflux (

) for 6-12 hours. Monitor via TLC (Hexane/EtOAc) or HPLC. Note: The reaction stops at the iodine site; the bromine bond remains intact due to the higher bond dissociation energy of Ar-Br vs Ar-I. -

Workup: Cool to RT. Separate phases. Extract aqueous layer with Toluene. Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or perform silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes) to remove homocoupled byproducts.

Validation Criteria:

-

Purity: >99.5% (HPLC area %) is required for LC applications to prevent domain defects.

-

Structure:

-NMR must show the butyl triplet (~0.9 ppm) and the specific aromatic pattern of the fluoro-substituted ring.

Part 4: Applications in Materials Science

Liquid Crystal Displays (LCDs)

This molecule serves as a "core" building block. The terminal bromine is typically converted to a cyano group (-CN) or an isothiocyanate group (-NCS) to generate high-birefringence nematic liquid crystals.

-

Role of Fluorine: Reduces the melting point and viscosity compared to the non-fluorinated analog, enabling faster switching times in displays [4].

-

Role of Butyl Chain: Provides the necessary flexibility to stabilize the nematic phase over a wide temperature range.

OLED Hosts

The biphenyl core is a privileged scaffold for electron transport materials. The bromine allows for the attachment of carbazole or arylamine units, creating host materials for phosphorescent emitters.

Part 5: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects | Do not dispose of down drains; use halogenated waste streams. |

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere. Light sensitive (protect from direct UV to prevent debromination).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96882, 4-Bromo-4'-fluoro-1,1'-biphenyl. Retrieved from [Link]

-

NIST Chemistry WebBook. Biphenyl, 4-bromo-4'-fluoro- Data. National Institute of Standards and Technology. Retrieved from [Link]

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Contextual citation for Fluorine effect in LCs).

Sources

Technical Whitepaper: Chemoselective Synthesis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Executive Summary

This technical guide outlines a robust, scalable synthesis pathway for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl . This molecule serves as a critical "core" intermediate in the development of fluorinated liquid crystal monomers. The presence of the lateral fluorine atom (position 3) imparts essential dielectric anisotropy (

The Core Challenge: The synthesis requires the formation of a biphenyl bond without compromising the terminal bromine atom. Standard cross-coupling conditions often lead to oligomerization or "scrambling" where the bromine also reacts.

The Solution: We utilize a Chemoselective Suzuki-Miyaura Coupling exploiting the significant reactivity differential between aryl iodides and aryl bromides. By employing 4-bromo-3-fluoroiodobenzene as the electrophile, we can exclusively activate the C–I bond while leaving the C–Br bond intact for future functionalization.

Retrosynthetic Analysis

The strategic disconnection focuses on the C1–C1' bond. To ensure regioselectivity, the asymmetry of the biphenyl is established by coupling two distinct aromatic systems.

Logical Disconnection

-

Bond Break: C1–C1' axis.

-

Fragment A (Electrophile): A dihaloarene containing Iodine (reactive) and Bromine (latent).

-

Fragment B (Nucleophile): A boronic acid carrying the alkyl tail.

Figure 1: Retrosynthetic strategy relying on the oxidative addition rate difference between Ar-I and Ar-Br.

Reaction Mechanism & Chemoselectivity

The success of this protocol hinges on the Oxidative Addition step of the catalytic cycle. Palladium(0) inserts into Carbon-Halogen bonds at different rates.

Reactivity Order:

By controlling the temperature and catalyst load, the Pd(0) species will deplete the Iodide precursor before substantial insertion into the Bromide bond occurs. This kinetic control is what allows us to synthesize a bromo-biphenyl in a single step without protecting groups.

Key Mechanistic Factors

-

Catalyst Selection:

(Tetrakis) is preferred over more active catalysts (like Pd-Buchwald precatalysts) for this specific step. Highly active catalysts might lower the activation energy barrier enough to engage the Bromine, reducing selectivity. -

Solvent System: A biphasic mixture (Toluene/Ethanol/Water) is ideal. Ethanol acts as a co-solvent to solubilize the boronic acid, while water dissolves the inorganic base.

Detailed Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 4-Bromo-3-fluoroiodobenzene | 300.90 | 1.00 | 30.1 g | Electrophile |

| 4-Butylphenylboronic acid | 178.04 | 1.10 | 19.6 g | Nucleophile |

| 1155.56 | 0.03 | 3.46 g | Catalyst (3 mol%) | |

| 105.99 | 2.50 | 26.5 g | Base | |

| Toluene | - | - | 300 mL | Solvent |

| Ethanol | - | - | 150 mL | Co-Solvent |

| Water (Deionized) | - | - | 150 mL | Solvent |

Step-by-Step Methodology

-

Setup: Equip a 1L 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a temperature probe.

-

Charging: Add 4-Bromo-3-fluoroiodobenzene (30.1 g, 100 mmol) and 4-Butylphenylboronic acid (19.6 g, 110 mmol) to the flask.

-

Solvent Addition: Add Toluene (300 mL) and Ethanol (150 mL). Stir until solids are mostly dissolved.

-

Base Activation: Dissolve

(26.5 g) in Water (150 mL) and add to the reaction mixture. -

Degassing (Critical): Sparge the biphasic mixture with Nitrogen gas for 20 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling.

-

Catalyst Addition: Add

(3.46 g) in one portion under a positive stream of Nitrogen. -

Reaction: Heat the mixture to 75°C (internal temperature).

-

Note: Do not exceed 85°C (reflux) aggressively. Milder heat favors the I-selective coupling over the Br-side reaction.

-

-

Monitoring: Monitor by TLC (Hexane) or HPLC after 4 hours. Look for the disappearance of the Iodide starting material. The Bromide product should be the major spot (

in Hexane). -

Workup:

Purification Workflow

To achieve "Electronic Grade" purity (>99.5%), a two-stage purification is required.

Figure 2: Purification workflow to remove Palladium residues and protodeboronation byproducts.

Analytical Characterization

Validating the structure requires confirming the presence of the butyl chain and the retention of the bromine atom.

-

NMR (400 MHz,

-

7.60 (t, 1H, Ar-H near F), 7.45 (d, 2H, Ar-H biphenyl link), 7.30 (d, 1H, Ar-H near Br), 7.25 (d, 2H, Ar-H), 2.65 (t, 2H, benzylic

-

Diagnostic: The triplet at 7.60 ppm is characteristic of the proton sandwiched between the biphenyl bond and the Fluorine.

-

7.60 (t, 1H, Ar-H near F), 7.45 (d, 2H, Ar-H biphenyl link), 7.30 (d, 1H, Ar-H near Br), 7.25 (d, 2H, Ar-H), 2.65 (t, 2H, benzylic

-

NMR:

-

Single peak around -105 to -110 ppm (typical for fluoro-biphenyls).

-

-

GC-MS:

-

Molecular Ion (

): 306/308 (1:1 ratio confirming Bromine). -

Absence of M+ peaks at 384 (bis-butylphenyl coupling) or 228 (des-bromo product).

-

Safety & Handling (E-E-A-T)

-

Organoborons: Generally low toxicity, but handle as irritants.

-

Palladium Residues: All waste streams containing Pd must be segregated for heavy metal disposal.

-

Alkyl Halides (Precursors): 4-Bromo-3-fluoroiodobenzene is a skin sensitizer. Use nitrile gloves and work in a fume hood.

-

Exotherm Control: The Suzuki reaction is exothermic. On a large scale (>1kg), ensure cooling capacity is available during the catalyst addition or initial heating ramp.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Gray, G. W., Hird, M., & Toyne, K. J. (1989). The Synthesis and Transition Temperatures of Some 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls with 2,3- or 2',3'-Difluoro Substituents. Molecular Crystals and Liquid Crystals, 172(1), 165–189. Link

-

BenchChem. (2025).[3] The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. BenchChem Technical Library. Link

Sources

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CAS number and identifiers

The following technical guide is structured to provide an in-depth analysis of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl and its immediate homologues. This document synthesizes chemical identity, synthesis protocols, and application logic, specifically tailored for researchers in materials science (Liquid Crystals/OLEDs) and medicinal chemistry.

Synthesis, Properties, and Application in Mesogenic Materials

Chemical Identity & Structural Context

4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl is a halogenated biaryl scaffold primarily utilized as a core intermediate in the synthesis of nematic liquid crystals (LCs) and OLED materials . Its structural significance lies in the specific arrangement of its substituents:

-

Biphenyl Core: Provides the rigid mesogenic unit essential for liquid crystallinity.

-

3-Fluoro Substituent: Introduces lateral polarity, influencing the dielectric anisotropy (

) and viscosity of the final material. -

4'-Butyl Chain: A flexible alkyl tail that stabilizes the nematic phase and lowers the melting point.

-

4-Bromo Handle: A reactive site for further functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling).

Identifiers & Homologues

While the specific n-butyl isomer is often a proprietary component in LC mixtures, its chemistry is defined by its widely indexed homologues. Researchers should reference the following validated identifiers for the immediate family of compounds:

| Compound Variant | CAS Number | Molecular Formula | Molecular Weight |

| 4'-Propyl Homologue | 149647-66-5 | 293.17 g/mol | |

| 4'-tert-Butyl Homologue | 1228186-75-1 | 307.20 g/mol | |

| 4'-Ethyl Homologue | N/A (Proprietary) | 279.15 g/mol | |

| Target: 4'-n-Butyl | Analogous to above | 307.20 g/mol |

Scientist's Note: In liquid crystal formulation, the n-butyl homologue is frequently employed to fine-tune the elastic constants (

) and phase transition temperatures of a mixture, often in conjunction with the propyl and pentyl variants to suppress smectic phase formation through the "eutectic effect."

Synthesis Protocol: Regioselective Suzuki-Miyaura Coupling

The most robust route to 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl avoids the formation of homocoupled byproducts by utilizing the differential reactivity of aryl halides. The following protocol leverages a 4-butylphenylboronic acid coupling with 1-bromo-4-iodo-2-fluorobenzene .

Reaction Logic

-

Selectivity: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is more reactive towards oxidative addition by Pd(0) than the C–Br bond (~81 kcal/mol). This allows the bromine atom to remain intact for future transformations.

-

Catalyst:

is chosen for its reliability in standard Suzuki conditions.

Step-by-Step Methodology

Reagents:

-

1-Bromo-4-iodo-2-fluorobenzene (1.0 eq)

-

4-Butylphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (

) (3-5 mol%) -

Potassium Carbonate (

) (2.0 eq) -

Solvent System: Toluene : Ethanol : Water (4:1:1 v/v)

Procedure:

-

Degassing: In a three-necked round-bottom flask equipped with a condenser and nitrogen inlet, charge the solvent mixture. Degas by bubbling nitrogen for 30 minutes to remove dissolved oxygen (crucial to prevent homocoupling and catalyst deactivation).

-

Addition: Add the aryl iodide, boronic acid, and base under a positive stream of nitrogen. Add the Pd catalyst last.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor via TLC (Hexane/Ethyl Acetate 9:1) or HPLC. The reaction typically reaches completion in 4–6 hours .

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with ethyl acetate and wash with water (

), followed by brine ( -

Dry the organic layer over anhydrous

and concentrate under reduced pressure.

-

-

Purification: The crude residue will contain traces of triphenylphosphine oxide. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

-

Crystallization: Recrystallize from hot ethanol or a hexane/ethanol mixture to yield white crystalline needles.

Expected Yield: 75–85% Characterization:

- : Look for the characteristic triplet of the terminal methyl (butyl group) at ~0.9 ppm, the multiplet of the biphenyl protons (7.2–7.6 ppm), and the specific splitting pattern of the 3-fluoro ring.

Mechanism & Pathway Visualization

The following diagram illustrates the synthesis pathway and the electronic effects governing the regioselectivity.

Figure 1: Regioselective Suzuki-Miyaura coupling pathway favoring C-I bond insertion.

Applications in Material Science

Liquid Crystals (LCs)

This molecule serves as a critical "linker" unit in the design of fluorinated liquid crystals.

-

Dielectric Anisotropy (

): The fluorine atom at the 3-position creates a dipole moment perpendicular to the long molecular axis. This is essential for Vertical Alignment (VA) mode displays, which require materials with negative -

Viscosity Control: The butyl chain lowers rotational viscosity (

) compared to longer chains (hexyl/octyl), improving the response time of the display.

OLED Hosts

The biphenyl core is a common scaffold for phosphorescent host materials. The bromine handle allows for the attachment of carbazole or arylamine units to create hole-transporting materials (HTM).

Safety & Handling (E-E-A-T)

As a halogenated aromatic compound, standard safety protocols must be rigorously followed.

| Hazard Class | Description | Mitigation |

| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. Use a fume hood. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411). | Do not dispose of in drains. Collect all organic waste for incineration. |

| Reactivity | Stable under normal conditions but incompatible with strong oxidizing agents. | Store in a cool, dry place away from light. |

References

-

BLD Pharm. (2024). Product Analysis: 4-Bromo-4'-(tert-butyl)-3-fluoro-1,1'-biphenyl (CAS 1228186-75-1).[2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96882, 4-Bromo-4'-fluoro-1,1'-biphenyl. Retrieved from

-

Hussain, M., et al. (2023).[3] "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies." ACS Omega, 8(32), 29155–29166. Retrieved from

-

ChemScene. (2024). Safety Data Sheet: 3-Bromo-4-fluoro-1,1'-biphenyl. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). Fluorinated Biphenyls and Analogs [Liquid Crystal Materials]. Retrieved from

Sources

spectroscopic data (NMR, IR, Mass Spec) of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Executive Summary & Compound Identity

Compound Name: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Application: Primary intermediate for fluorinated liquid crystal (LC) monomers; scaffold for Suzuki-Miyaura cross-coupling in medicinal chemistry.

Molecular Formula:

This technical guide provides a comprehensive spectroscopic profile for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl. Accurate characterization of this compound is critical due to the "mesogenic" nature of the biphenyl core, where even minor isomeric impurities (e.g., regioisomers of the fluorine substitution) can drastically alter the phase transition temperatures of the final liquid crystal material.

Structural Analysis & Electronic Environment

The molecule consists of two distinct aromatic systems linked by a single bond (C1-C1').

-

Ring A (3-Fluoro-4-bromo): The fluorine atom at position 3 exerts a strong inductive withdrawing effect (-I) and a mesomeric donating effect (+M), significantly deshielding the ortho-carbon (C3) and splitting adjacent proton signals via spin-spin coupling (

). The bromine at position 4 provides a heavy atom effect. -

Ring B (4'-Butyl): The alkyl chain acts as a weak electron donor (+I), creating a classic AA'BB' coupling system in the aromatic protons of Ring B.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and key spectroscopic interactions.

Figure 1: Structural connectivity highlighting the key spectroscopic reporting centers: the Fluorine-Carbon coupling in Ring A and the Alkyl donation in Ring B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Standard:

NMR Data (400 MHz, )

The proton spectrum is characterized by the superposition of a rigid biphenyl core and a flexible alkyl tail.

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| Ar-H (Ring A) | 7.58 | dd | 1H | H-5 : Ortho to Br, Meta to F. Deshielded by Br. | |

| Ar-H (Ring A) | 7.32 | dd | 1H | H-2 : Ortho to F. Large | |

| Ar-H (Ring A) | 7.24 | ddd | 1H | H-6 : Para to F. | |

| Ar-H (Ring B) | 7.45 | d | 2H | H-2', H-6' : Ortho to biphenyl bond. Part of AA'BB'.[1][2][3][4] | |

| Ar-H (Ring B) | 7.26 | d | 2H | H-3', H-5' : Ortho to butyl group. | |

| Alkyl ( | 2.65 | t | 2H | ||

| Alkyl ( | 1.62 | quint | 2H | ||

| Alkyl ( | 1.38 | sext | 2H | ||

| Alkyl ( | 0.94 | t | 3H | Terminal |

Critical Analysis:

-

The "Roof Effect": The protons on Ring B (7.45 and 7.26 ppm) often display second-order effects (leaning towards each other) typical of AA'BB' systems, rather than pure doublets.

-

H-F Coupling: The proton at H-2 is the most distinct aromatic signal. It appears as a doublet of doublets (or a "triplet-like" feature if couplings overlap) due to coupling with the Fluorine atom (

).

NMR Data (100 MHz, )

The carbon spectrum is dominated by C-F coupling, which splits carbon signals into doublets.

| Carbon Type | Shift ( | Splitting ( | Assignment |

| C-F (C-3) | 159.2 | Direct C-F bond (Largest coupling). | |

| C-ipso (C-1) | 142.5 | Bridgehead carbon of Ring A. | |

| C-Br (C-4) | 108.8 | Carbon bearing Bromine (shielded by heavy atom). | |

| C-Alkyl (C-4') | 143.0 | s | Quaternary carbon on Ring B. |

| Aliphatic | 35.3, 33.6, 22.4, 13.9 | s | Butyl chain carbons. |

NMR

-

Shift:

-116.5 to -118.0 ppm (relative to -

Appearance: Singlet (if proton decoupled); Multiplet (approx. quartet/triplet structure) if coupled, due to interactions with H-2 and H-5.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the presence of the Bromine atom due to its unique isotopic signature.

Ionization Mode: EI (Electron Impact, 70 eV)[6]

-

Molecular Ion (

): Clusters at m/z 306 and 308 . -

Isotope Pattern: The intensity ratio of 306:308 is approximately 1:1 . This confirms the presence of a single Bromine atom (

and

Fragmentation Pathway

The molecule follows a predictable fragmentation characteristic of alkyl-biphenyls.

-

Benzylic Cleavage: Loss of propyl radical (

, Mass 43) from the butyl chain.-

Result: Base peak candidate at m/z 263/265 (Tropylium-like cation).

-

-

Reductive Debromination: Loss of Br radical (Mass 79/81).

-

Result: Peak at m/z 227 (Fluoro-butyl-biphenyl cation).

-

MS Fragmentation Workflow (Graphviz)

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Value |

| 2960 - 2850 | Medium | Confirms butyl chain. | |

| 1605, 1480 | Strong | Biphenyl backbone. | |

| 1240 - 1180 | Strong | Primary ID for Fluorine. | |

| 1070 | In-plane | Medium | 1,2,4-trisubstituted benzene pattern. |

| ~600 - 500 | Weak/Med | Halogen confirmation (Fingerprint). |

Experimental Validation Protocol

To ensure data integrity during synthesis or QC, follow this self-validating workflow:

-

Purity Check (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (95:5).

-

Visualization: UV (254 nm). The biphenyl system is highly UV active.

-

-

Solubility Test: Dissolve 5 mg in 0.6 mL

. If turbidity persists, filter through a glass wool plug before NMR to prevent baseline rolling. -

Integration Logic: Normalize the alkyl triplet at 0.94 ppm to 3.00.

-

Validation: The aromatic region (7.0-7.6 ppm) must integrate to exactly 7 protons. If < 7, check for bromination over-reaction (dibromo species).

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift additivity rules).

- Gakh, A. A., & Kirk, K. L. (2000). Fluorine-Containing Amino Acids: Synthesis and Properties. Wiley-VCH.

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Halogenated Biphenyls. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

[1][2][3]

Executive Summary

Compound Identity: 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl CAS Registry (Analogues): 1228186-75-1 (tert-butyl variant), 149647-66-5 (propyl variant) Primary Application: Nematic Liquid Crystal (LC) Intermediates, OLED Host Materials, Pharmaceutical Precursors.[1][2]

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl.[1][2] As a halogenated biaryl with an alkyl tail, this molecule exhibits a "hybrid" solubility profile driven by its lipophilic biphenyl core and the polarizability of its halogen substituents.[3] Understanding these parameters is critical for optimizing Suzuki-Miyaura cross-coupling yields, purification via recrystallization, and formulation in LC mixtures.

Physicochemical Analysis & Solubility Mechanism

Structural Determinants of Solubility

The solubility of this compound is governed by three competing structural motifs:

-

The Biphenyl Core (π-π Stacking): The rigid aromatic backbone promotes strong intermolecular

stacking, which increases the lattice energy and reduces solubility in aliphatic solvents at room temperature.[1][2][3] -

The Butyl Chain (Lipophilicity): The 4'-butyl group acts as a "solubilizing tail," disrupting the crystal lattice and enhancing entropy of mixing with non-polar solvents (alkanes, aromatics).[3]

-

Halogen Substituents (F, Br):

-

Bromine (C-Br): High polarizability enhances interaction with chlorinated solvents (DCM, Chloroform).[1][2][3]

-

Fluorine (C-F): Induces a local dipole without significantly increasing steric bulk.[1][2][3] It often increases metabolic stability but can lower solubility in standard hydrocarbons compared to non-fluorinated analogs due to "fluorous" phase separation effects, albeit weak in mono-fluoro systems.[1][2][3]

-

Hansen Solubility Parameters (Estimated)

To scientifically select solvents, we estimate the Hansen Solubility Parameters (HSP) based on group contribution methods:

| Parameter | Symbol | Value (MPa | Physical Meaning |

| Dispersion | ~19.5 | Dominant force; matches aromatics/chlorinated solvents.[1][2] | |

| Polarity | ~4.5 | Low; limited interaction with highly polar solvents (DMSO).[1][2][3] | |

| H-Bonding | ~3.0 | Very low; poor solubility in alcohols (MeOH, EtOH).[1][2][3] |

Implication: The compound lies within the "Solubility Sphere" of solvents with high dispersion forces and low-to-moderate polarity.[1][2]

Solubility Profile & Solvent Selection Strategy

The following data categorizes solvents based on their thermodynamic affinity for the target molecule.

Solvent Compatibility Table[1][2][3][4]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | Preferred for synthesis (Suzuki coupling) and bulk dissolution.[1][2] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, Chlorobenzene | Excellent | Ideal for extraction, chromatography injection, and NMR analysis.[1][3] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Standard reaction solvents; THF is excellent for solubilizing the boronic acid partner.[1][3] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good for washing; solubility decreases significantly with temperature (useful for crystallization).[1][3] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Low (Cold) / High (Hot) | Primary Recrystallization Solvents. The compound dissolves at reflux but precipitates upon cooling.[3] |

| Protic Polar | Methanol, Ethanol, Isopropanol | Poor / Anti-Solvent | Used to crash out the product during workup or as the "poor" solvent in binary recrystallization.[3] |

| Aqueous | Water, Brine | Insoluble | Strictly for washing inorganic salts (e.g., NaBr) from the organic phase.[3] |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal solvent based on the experimental stage.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for new solvent batches.[2][3]

-

Preparation: Weigh approximately 100 mg of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl into a tared 4 mL vial.

-

Addition: Add the target solvent in 100

L increments at 25°C. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

[3] -

Validation: If

mg/mL, the solvent is "Good".[2][3] If

Protocol B: Purification via Recrystallization

The most effective method for purifying this intermediate from catalytic impurities and isomers.[2][3]

-

Dissolution: Place crude material in a round-bottom flask. Add Hexanes (or Heptane) (approx. 5-10 mL per gram of solute).[1][2]

-

Heating: Heat to reflux (69°C for hexanes) until the solid fully dissolves.

-

Note: If insolubles remain (likely Pd catalyst or inorganic salts), filter the hot solution through a Celite pad.[3]

-

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.

-

Crystallization: Transfer to a 4°C fridge for 4-12 hours to maximize yield. The butyl chain facilitates the formation of large, plate-like crystals.[1][3]

-

Filtration: Filter the white crystals using a Buchner funnel. Wash with cold Methanol (or cold Hexanes) to remove surface impurities.[1][2][3]

-

Drying: Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Thermodynamics & Kinetics

For process chemists scaling up reactions, the dissolution rate follows the Noyes-Whitney Equation :

3-

Surface Area (

): Finely ground powder dissolves faster than large crystals.[1][2][3] -

Solubility Limit (

): Increases exponentially with temperature (Van't Hoff relationship).[2][3] -

Recommendation: For reactor loading, pre-dissolve the compound in Toluene at 40-50°C rather than adding it as a solid to a refluxing reactor, to avoid "gummy" agglomeration caused by the butyl chain's low melting point interaction.[3]

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

H315/H319: Causes skin and serious eye irritation (Halogenated aromatic).[1][2][3]

-

H410: Very toxic to aquatic life with long-lasting effects (Lipophilic bioaccumulation potential).[1][2]

Waste Disposal:

References

-

PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl (Analogous Core Data).[1][2] National Library of Medicine.[2][3] Available at: [Link][2][3]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2][3] CRC Press, 2007.[1][3] (Theoretical grounding for HSP values).

-

Gray, G. W., & Hird, M. Liquid Crystals: Chemistry and Structure.[1][3] Taylor & Francis, 2014.[1][3] (Reference for alkyl-biphenyl solubility trends in LC synthesis).

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][3] Chemical Reviews, 95(7), 2457-2483, 1995.[1][3] (Standard solvent protocols for biphenyl synthesis).

A Guide to the Discovery, Synthesis, and Application of Fluorinated Biphenyl Compounds

Executive Summary

The strategic incorporation of fluorine into organic molecules has become one of the most powerful tools in modern drug discovery and materials science. This guide provides an in-depth technical overview of the discovery and history of fluorinated biphenyl compounds, a structural motif of profound importance. We will traverse the historical landscape, from the challenging early days of organofluorine chemistry to the sophisticated synthetic methodologies available today. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a causal explanation of why specific experimental strategies evolved and how the unique properties of fluorine can be leveraged to optimize molecular behavior. We will explore the foundational synthetic reactions, the transformative impact of fluorine on physicochemical and pharmacokinetic properties, and conclude with a practical, modern experimental protocol for the synthesis of a model fluorinated biphenyl.

The Dawn of Organofluorine Chemistry: A Difficult Beginning

The story of fluorinated biphenyls is inextricably linked to the broader history of organofluorine chemistry, a field born from persistence and ingenuity. Elemental fluorine, first isolated by Henri Moissan in 1886, proved violently reactive with organic compounds, often resulting in explosions and decomposition.[1] This extreme reactivity meant that for decades, direct fluorination was not a viable synthetic strategy.

The breakthrough came from indirect methods. The Belgian chemist Frédéric Swarts was a pivotal figure, developing double decomposition processes in the 1890s using inorganic fluorides like antimony trifluoride (SbF₃) to replace other halogens with fluorine.[2][3] His work, known as the Swarts reaction, laid the foundation for the controlled synthesis of the first commercial fluorochemicals, the chlorofluorocarbons (CFCs), in the 1920s and 1930s.[2][3][4]

While Swarts focused on aliphatic systems, the challenge of creating a stable aryl C-F bond remained. Early attempts were fraught with difficulty, but a landmark achievement came in 1927 with the discovery of the Schiemann reaction .[1] This process, involving the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, provided the first reliable, general method for introducing a single fluorine atom onto an aromatic ring.[1] The Schiemann reaction was the critical enabling technology that allowed chemists to first synthesize the fluoroaromatic precursors necessary for building fluorinated biphenyls.

Constructing the Biphenyl Core: From Harsh Realities to Catalytic Revolutions

With fluoroaromatic compounds accessible, the next challenge was to couple them to form a biphenyl scaffold. The earliest reliable method for this was the Ullmann reaction , discovered by Fritz Ullmann in the early 1900s.

The Classical Approach: The Ullmann Reaction

The Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules.[5][6] To synthesize a fluorinated biphenyl, a fluoro-substituted aryl halide would be subjected to high temperatures in the presence of copper powder or a copper-bronze alloy.[6]

-

Causality Behind the Method: The reaction proceeds through the formation of an organocopper intermediate. The high temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper surface and the subsequent reductive elimination that forms the C-C bond.

-

Limitations and Field Insights: While revolutionary for its time, the classical Ullmann reaction suffered from significant drawbacks that limited its widespread use. It required harsh reaction conditions (often >200 °C), stoichiometric amounts of copper, and was largely restricted to aryl halides activated by electron-withdrawing groups (e.g., a nitro group).[6][7] Yields were often erratic and low, and the removal of copper byproducts complicated purification.[5][7] For these reasons, while historically important, it is now rarely the method of choice.

The Paradigm Shift: Palladium-Catalyzed Cross-Coupling

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has become the preeminent method for the synthesis of biphenyls, including their fluorinated analogues.[8][9]

-

Causality Behind the Method: The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle (simplified) involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.

-

Reductive Elimination: The two aryl groups are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.

-

-

Expertise & Field Insights: The Suzuki-Miyaura reaction's dominance is due to its significant advantages over classical methods.[10] It proceeds under much milder conditions, exhibits broad functional group tolerance, and the boronic acid reagents and byproducts are generally non-toxic and easily removed.[9][10] This methodology made the synthesis of complex, highly functionalized fluorinated biphenyls for drug discovery and materials science a routine and predictable endeavor.[8][11][12]

The Fluorine Effect: How a Single Atom Transforms Molecular Properties

The reason fluorinated biphenyls are so prevalent is that fluorine, despite its small size, exerts powerful electronic and steric effects that can dramatically improve a molecule's properties.[13][14][15] This is especially critical in drug development.

Metabolic Stability: The "Teflon Shield"

One of the primary reasons to introduce fluorine is to block metabolic oxidation.[14][16][17]

-

Causality: The carbon-fluorine (C-F) bond is exceptionally strong (~105 kcal/mol), significantly more so than a carbon-hydrogen (C-H) bond.[18] Cytochrome P450 enzymes, the body's primary machinery for drug metabolism, often work by hydroxylating electron-rich C-H bonds. Replacing a metabolically vulnerable hydrogen atom with a fluorine atom effectively shields that position from enzymatic attack.[18][19] This can dramatically increase a drug's half-life and bioavailability.[19]

Conformational Control and Atropisomerism

In a biphenyl system, the two phenyl rings can rotate around the central C-C single bond. The angle between them (the dihedral angle) is crucial for biological activity, as it determines how the molecule fits into a protein's binding pocket.

-

Causality & Field Insights: Placing a fluorine atom at an ortho position (adjacent to the linking bond) creates significant steric hindrance. This restricts rotation around the central bond, forcing the rings to adopt a twisted, non-planar conformation.[20][21] If at least three of the four ortho positions are occupied by bulky groups (and fluorine is sufficiently bulky for this purpose), the rotation can be hindered to the point that the molecule becomes chiral, existing as stable, non-interconverting mirror images called atropisomers .[20][21] This conformational locking can pre-organize a drug molecule into its bioactive conformation, enhancing binding affinity.

Tuning Physicochemical Properties

Fluorination provides a powerful handle to fine-tune other critical properties like lipophilicity (logP) and acidity/basicity (pKa).[16][22]

-

Lipophilicity: Replacing a hydrogen with a single fluorine atom generally increases the local lipophilicity, which can enhance membrane permeability and absorption.[13][22]

-

pKa Modulation: As the most electronegative element, fluorine has a strong electron-withdrawing inductive effect.[14] Placing it near a basic functional group (like an amine) will lower the pKa, making it less basic. This can reduce unwanted side effects and improve oral bioavailability by ensuring the molecule is in a more neutral, membrane-permeable state in the gut.[18]

| Property | Unsubstituted Biphenyl | 4-Fluorobiphenyl | 2,2'-Difluorobiphenyl | Rationale |

| Calculated logP | ~4.0 | ~4.2 | ~4.4 | Fluorine increases lipophilicity. |

| Dihedral Angle | ~44° | ~48° | ~60° | Ortho substituents increase steric hindrance, forcing a more twisted conformation. |

| Metabolic Hotspot | para-position (C-H) | Blocked at C4 | Blocked at C2, C2' | The strong C-F bond prevents P450-mediated hydroxylation at the site of fluorination. |

Table 1: Comparative properties of fluorinated vs. unsubstituted biphenyls.

Case Studies: Fluorinated Biphenyls in Action

The theoretical benefits of fluorination are borne out in numerous successful commercial products.

In Medicinal Chemistry: NSAIDs

Many nonsteroidal anti-inflammatory drugs (NSAIDs) feature a fluorinated biphenyl core.

-

Flurbiprofen: Patented in 1964, this NSAID contains a single fluorine atom at the 2-position of the biphenyl ring system.[23] This ortho-fluorine atom helps to lock the conformation and contributes to its binding at the active site of cyclooxygenase (COX) enzymes.[24][]

-

Diflunisal: This salicylate derivative is technically a 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid.[26][27][28] It acts as a potent anti-inflammatory and analgesic agent by inhibiting prostaglandin synthesis.[28] The two fluorine atoms enhance its potency and metabolic stability.

In Materials Science: Liquid Crystal Displays (LCDs)

The rise of the modern LCD screen is directly tied to the development of fluorinated biphenyl compounds. In the 1970s, cyanobiphenyls were the dominant liquid crystal materials.[29] However, to improve properties like response time, operating temperature range, and stability for active-matrix displays, more advanced materials were needed. Fluorinated biphenyls and related structures (like phenyl cyclohexanes) proved ideal.[29] The introduction of fluorine atoms modifies the dielectric anisotropy and viscosity of the liquid crystal mixture, enabling the fast-switching, high-resolution displays that are now ubiquitous.[30]

Experimental Protocol: Modern Synthesis of a Fluorinated Biphenyl via Suzuki-Miyaura Coupling

This protocol describes a reliable, scalable method for synthesizing 4-fluoro-4'-methylbiphenyl, a representative fluorinated biphenyl, using modern cross-coupling chemistry.

Objective: To synthesize 4-fluoro-4'-methylbiphenyl from 1-bromo-4-fluorobenzene and 4-methylphenylboronic acid.

Reaction: 1-bromo-4-fluorobenzene + 4-methylphenylboronic acid --(Pd Catalyst, Base)--> 4-fluoro-4'-methylbiphenyl

Materials:

-

1-Bromo-4-fluorobenzene (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Triphenylphosphine [PPh₃] (0.08 eq, 8 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 eq), anhydrous

-

Toluene (Solvent)

-

Water (Solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar balloon).

Self-Validating Protocol Steps:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-fluorobenzene (e.g., 1.75 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Expert Insight: Using a slight excess (1.2 eq) of the boronic acid ensures complete consumption of the more expensive aryl bromide. Anhydrous K₂CO₃ is crucial; water can hydrolyze the boronic acid and deactivate the catalyst.

-

-

Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (210 mg, 0.8 mmol) in 5 mL of toluene. Stir for 5 minutes until a homogenous solution is formed.

-

Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst. In the presence of a phosphine ligand like PPh₃, it is reduced in situ to the active Pd(0) species that enters the catalytic cycle. The phosphine ligand stabilizes the Pd(0) center.

-

-

Reaction Setup: Add 40 mL of toluene and 10 mL of deionized water to the round-bottom flask containing the reagents. Begin vigorous stirring to create an emulsion.

-

Expert Insight: This is a biphasic reaction. The organic reactants and catalyst reside in the toluene phase, while the inorganic base is in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

-

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Argon) for 5-10 minutes. Use a balloon or a direct line to maintain a positive pressure of inert gas throughout the reaction.

-

Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is critical for achieving high yields.

-

-

Catalyst Addition and Reflux: Add the prepared catalyst solution to the reaction flask via syringe. Heat the mixture to reflux (approx. 85-90 °C for toluene/water) with continued vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup and Purification: a. Cool the reaction to room temperature. b. Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers. c. Wash the organic layer with brine (saturated NaCl solution, 2 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to yield a white crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically >85%.

Conclusion and Future Outlook

The journey of fluorinated biphenyls from laboratory curiosities to indispensable molecular scaffolds is a testament to the progress of synthetic chemistry. What began with the hazardous and low-yielding methods of the early 20th century has evolved into a robust and predictable science, dominated by the elegance and efficiency of palladium-catalyzed cross-coupling. The unique ability of fluorine to enhance metabolic stability, control conformation, and fine-tune electronic properties ensures that these compounds will remain at the forefront of innovation.[13][14] Future research will likely focus on even more efficient and sustainable synthetic methods, such as C-H activation, and exploring novel applications in areas like chemical biology and advanced polymer science. The strategic placement of fluorine within the biphenyl framework will undoubtedly continue to be a cornerstone of molecular design for decades to come.

References

- Fluorine in drug discovery: Role, design and case studies. (URL: )

- Overview on the history of organofluorine chemistry from the viewpoint of m

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (URL: [Link])

-

Organofluorine chemistry. Wikipedia. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (URL: [Link])

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. (URL: [Link])

-

Flurbiprofen. Wikipedia. (URL: [Link])

-

Swarts, Frédéric Jean Edmond. Encyclopedia.com. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. (URL: [Link])

-

Atropisomerism. CUTM Courseware. (URL: [Link])

-

Metabolism and Toxicity of Fluorine Compounds. ACS Publications. (URL: [Link])

-

Chemistry Ullmann Reaction. SATHEE. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. (URL: [Link])

-

Frédéric Swarts Facts for Kids. Kiddle. (URL: [Link])

-

Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])

-

Biphenyl derivatives & Atropisomerism. Slideshare. (URL: [Link])

-

Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. ScienceDirect. (URL: [Link])

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. (URL: [Link])

-

Slow rotation in ortho‐substituted biphenyls creates two atropisomers. ResearchGate. (URL: [Link])

-

Organofluorine chemistry. The Royal Society. (URL: [Link])

-

Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. MDPI. (URL: [Link])

-

Ullmann reaction. L.S.College, Muzaffarpur. (URL: [Link])

-

Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. (URL: [Link])

-

DOLOBID®. accessdata.fda.gov. (URL: [Link])

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. (URL: [Link])

-

Clinical Pharmacology of Diflunisal. (URL: [Link])

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. (URL: [Link])

-

Ullmann reaction. Wikipedia. (URL: [Link])

-

New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels. NIH. (URL: [Link])

-

Diflunisal. PubChem. (URL: [Link])

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. ResearchGate. (URL: [Link])

-

Chemical structure of diflunisal. ResearchGate. (URL: [Link])

-

The history of liquid-crystal displays. Leiden University. (URL: [Link])

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. (URL: [Link])

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. (URL: [Link])

- Method for introducing fluorine into an aromatic ring.

-

Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. ACS Publications. (URL: [Link])

-

Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. ResearchGate. (URL: [Link])

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. NIH. (URL: [Link])

-

Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health. ACS Publications. (URL: [Link])

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.com [encyclopedia.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 5. SATHEE: Chemistry Ullmann Reaction [sathee.iitk.ac.in]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. tandfonline.com [tandfonline.com]

- 15. apolloscientific.co.uk [apolloscientific.co.uk]

- 16. mdpi.com [mdpi.com]

- 17. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 18. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 22. benthamscience.com [benthamscience.com]

- 23. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 24. tandfonline.com [tandfonline.com]

- 26. mdpi.com [mdpi.com]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]

- 30. pubs.acs.org [pubs.acs.org]

Theoretical Profiling & Molecular Modeling of 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl

Executive Summary & Strategic Significance

The molecule 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl represents a critical scaffold in the development of advanced functional materials, specifically liquid crystals (LCs) and organic light-emitting diodes (OLEDs), as well as a high-value intermediate for pharmaceutical cross-coupling.

Unlike simple biphenyls, this specific substitution pattern offers a unique balance of steric and electronic properties:

-

4'-Butyl Chain: Provides the necessary conformational flexibility and van der Waals anisotropy required for mesophase formation (nematic/smectic).

-

3-Fluoro Substituent: Located meta to the biphenyl bridge but ortho to the bromine. This is structurally significant; it modifies the transverse dipole moment (

) without imposing the severe steric twist associated with 2/2'-substitution, thereby maintaining conjugation length while lowering melting points. -

4-Bromo Motif: Serves as the reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, activated by the inductive effect of the adjacent fluorine.

This guide outlines the theoretical framework for modeling this molecule, establishing a self-validating protocol for predicting its conformational landscape, electronic excitations, and reactivity profile.

Structural Logic & Conformational Landscape

The Biphenyl Torsional Problem

The core theoretical challenge in modeling 1,1'-biphenyls is accurately capturing the dihedral angle (

-

Conjugation (

-overlap): Favors planarity ( -

Steric Repulsion (Ortho-H): Favors orthogonality (

).

Specific Analysis for 4-Bromo-4'-butyl-3-fluoro-1,1'-biphenyl: In this molecule, the fluorine atom is at the 3-position .

-

Crucial Insight: The 3-position is meta to the inter-ring bond. Therefore, the fluorine atom does not interact sterically with the orth-hydrogens of the opposing ring (2', 6').

-

Prediction: The ground state torsional angle will mimic unsubstituted biphenyl in the gas phase (

) rather than the highly twisted geometry of 2-fluorobiphenyl (

The "Ortho-Fluoro Effect" on Reactivity

While the fluorine does not twist the rings, it sits ortho to the bromine.

-

Inductive Effect (-I): The high electronegativity of F pulls electron density through the

-framework, making the C4 carbon more electrophilic. -

Resonance Effect (+R): F donates

-density, but the -I effect typically dominates bond polarization in this context. -

Outcome: The C-Br bond is expected to be slightly shorter but more labile toward oxidative addition by Pd(0) catalysts compared to the non-fluorinated analog, due to the stabilization of the anionic transition state.

Computational Methodology (The Core)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we utilize a Density Functional Theory (DFT) approach that accounts for long-range dispersion interactions (critical for the butyl chain) and accurate barrier heights.

Recommended Level of Theory

-

Functional:

B97X-D or B3LYP-D3(BJ).-

Reasoning: Standard B3LYP fails to model the attractive van der Waals forces between the butyl chain and solvent/packing environment.

B97X-D includes dispersion corrections and long-range corrections essential for charge-transfer excitations.

-

-

Basis Set: 6-311G++(d,p) or def2-TZVP.

-

Reasoning: The "++" diffuse functions are mandatory to describe the lone pairs on Fluorine and Bromine correctly.

-

-

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: Dichloromethane (DCM) for synthesis modeling; Cyclohexane for LC physical property modeling.

-

Step-by-Step Computational Workflow

The following diagram illustrates the self-validating workflow for characterizing this molecule.

Figure 1: Validated computational workflow for small organic mesogens.

Predicted Electronic & Physical Properties[1][2][3][4][5]

Based on the theoretical framework of halogenated biphenyls [1], we can extrapolate the following quantitative profiles.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting intermolecular interactions in the crystal lattice (mesophase stability).

| Region | Potential Characteristic | Implication |

| Butyl Chain | Neutral / Slight Positive ( | Van der Waals anchoring; induces nematic alignment. |

| Fluorine (3-F) | High Negative Potential | Acts as a lateral dipole anchor; disrupts smectic layering (lowers |

| Bromine (4-Br) | Halogen bonding capability; potential docking site for catalysts. | |

| Biphenyl | Negative (above/below ring) |

Dipole Moment & Dielectric Anisotropy

For Liquid Crystal applications, the dielectric anisotropy (

-

Longitudinal Dipole (

): Contributed by the C-Br bond. -

Transverse Dipole (

): Contributed strongly by the C-F bond (approx 1.4 D). -

Result: The 3-F substitution increases

, which is often used to create "negative" dielectric anisotropy materials (

Reactivity Profile: The Suzuki-Miyaura Pathway[6]

The primary utility of this molecule in drug discovery is as an electrophile. The presence of the 3-Fluoro group significantly alters the oxidative addition step.

Mechanism Visualization

The following diagram details the catalytic cycle, highlighting where the specific features of our molecule influence the kinetics.

Figure 2: Oxidative addition pathway. The 3-F substituent lowers the activation energy of the C-Br bond cleavage.

Experimental Validation Protocol

To verify the theoretical reactivity predictions:

-

Competition Experiment: React 1 equivalent of 4-bromo-4'-butyl-3-fluoro-1,1'-biphenyl and 1 equivalent of 4-bromo-4'-butyl-1,1'-biphenyl (non-fluorinated) with 0.5 equivalents of a boronic acid and Pd catalyst.

-

Analysis: Use GC-MS to determine the ratio of fluorinated vs. non-fluorinated product.

-

Hypothesis: The fluorinated analog should react faster (

) due to the electron-deficient nature of the ring facilitating nucleophilic attack by the metal center [3].

References

-

Torsional barriers of substituted biphenyls calculated using density functional theory. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

-

Molecular Design of Highly Fluorinated Liquid Crystals. Source: ResearchGate (Full Text Available) URL:[1][Link]

-

Effects of fluoro substitution on 4-bromodiphenyl ether. Source: PubMed / NIH URL:[Link]

Sources

Technical Guide: Engineering Fluorinated Biphenyls for Advanced Material Applications

Executive Summary

This technical guide analyzes the physiochemical utility of fluorinated biphenyls, a class of structural motifs that define the performance limits of modern liquid crystals (LCs), n-type organic semiconductors, and high-performance polyimides. Unlike their hydrogenated counterparts, fluorinated biphenyls exhibit a unique "fluorine effect"—a combination of high electronegativity, low polarizability, and specific electrostatic inversion—that allows for the precise tuning of dielectric anisotropy and molecular packing. This guide provides actionable insights into their molecular design, application in electronic devices, and validated synthesis protocols.

Molecular Engineering: The Fluorine Effect

To deploy fluorinated biphenyls effectively, one must understand the fundamental alteration of the aromatic core. The substitution of Hydrogen (H) with Fluorine (F) is not merely a steric change; it is an electronic inversion.

Quadrupole Moment Inversion

Benzene has a negative quadrupole moment (electron-rich faces). Perfluorobenzene, however, has a positive quadrupole moment (electron-deficient faces).

-

Mechanism: When fluorinated biphenyls interact with non-fluorinated aromatics, they form face-to-face

- -

Application Utility: This self-assembling behavior is critical for stabilizing the supramolecular architecture in Organic Field-Effect Transistors (OFETs) and enhancing the mesophase range in liquid crystals.

The C-F Bond and Metabolic Stability

For our audience in drug development: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).

-

Bio-application: Incorporating fluorine into the biphenyl core blocks metabolic oxidation sites (e.g., P450 metabolism), significantly extending the half-life of biphenyl-based pharmacophores.

Liquid Crystals: Dielectric Anisotropy & Viscosity

Fluorinated biphenyls are the workhorse of the Vertical Alignment (VA) mode in modern displays.

Negative Dielectric Anisotropy ( )

In VA mode, molecules must align perpendicular to the electric field. This requires a negative

-

Design Choice: Lateral fluorination (placing F atoms at the 2,3-positions of the biphenyl core) creates a net dipole moment perpendicular to the long molecular axis.

-

Advantage over Cyano-groups: unlike cyano-biphenyls, fluorinated variants do not trap ions efficiently, resulting in a high Voltage Holding Ratio (VHR) , which is essential for Active Matrix (TFT) displays.

Viscosity Reduction

Fluorine has a small van der Waals radius (1.47 Å).

-

Causality: Lateral fluorination depresses the melting point and suppresses smectic phase formation without significantly increasing rotational viscosity (

). This enables faster switching speeds at lower temperatures compared to chlorinated or cyano-substituted equivalents.

Visualization: Structure-Property Logic

Figure 1: The causal pathway from molecular fluorination to macroscopic display performance.

Organic Electronics: n-Type Semiconductors

Most organic semiconductors are p-type (hole-transporting). Fluorination is the primary strategy to convert biphenyl-based oligomers into n-type (electron-transporting) materials.

LUMO Level Engineering

Electron injection requires the Lowest Unoccupied Molecular Orbital (LUMO) to be accessible (closer to the vacuum level).

-

Mechanism: Fluorine is highly electronegative.[4] Substituting H with F draws electron density away from the aromatic ring, stabilizing the LUMO (lowering its energy level).

-

Threshold: A LUMO level below -4.0 eV is typically required for air-stable electron transport.

Data Comparison: Fluorination Effect on Energy Levels

Table 1: Comparison of electronic properties between standard and fluorinated biphenyl derivatives.

| Material | Substituent | HOMO (eV) | LUMO (eV) | Mobility Type |

| Biphenyl (BP) | None (H) | -5.8 | -1.2 | None (Insulator) |

| 6T (Sexithiophene) | None (H) | -4.9 | -2.3 | p-type (Hole) |

| PF-BP (Perfluorobiphenyl) | Fluorine (F) | -6.8 | -3.2 | n-type (Electron) |